

An In-depth Technical Guide to 3'-Methylpropiophenone: Structure, Synthesis, and Characterization

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Compound of Interest

Compound Name: 3'-Methylpropiophenone

Cat. No.: B1582660

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This guide provides a comprehensive technical overview of **3'-Methylpropiophenone**, an aromatic ketone of significant interest in synthetic chemistry. It serves as a crucial intermediate in the development of pharmaceuticals and as a component in the fragrance industry.[1] We will delve into its fundamental chemical identity, explore a robust synthetic protocol with mechanistic justifications, detail the spectroscopic techniques for structural validation, and discuss its chemical reactivity and applications.

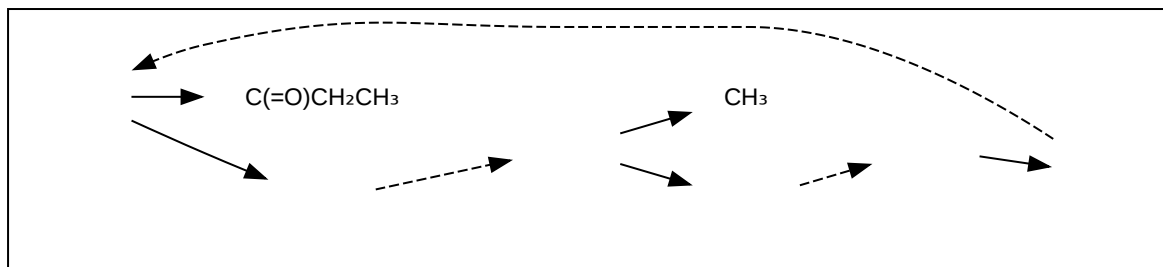
Chemical Identity and Physicochemical Properties

3'-Methylpropiophenone, systematically named 1-(3-methylphenyl)propan-1-one according to IUPAC nomenclature, is an organic compound belonging to the aromatic ketone family.[2] Its structure consists of a propiophenone core (a benzene ring attached to a propan-1-one group) with a methyl substituent at the meta- (3') position of the aromatic ring.[3]

The placement of the methyl group at the meta-position is a critical structural feature that dictates its reactivity and physicochemical properties, distinguishing it from its ortho- (2'-) and para- (4'-) isomers.

Chemical Structure

The structural representation of **3'-Methylpropiophenone** is essential for understanding its chemical behavior.



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*Figure 1: Chemical Structure of **3'-Methylpropiophenone***

Key Identifiers and Properties

Quantitative data for **3'-Methylpropiophenone** is summarized below. This information is critical for experimental design, purification, and safety considerations.

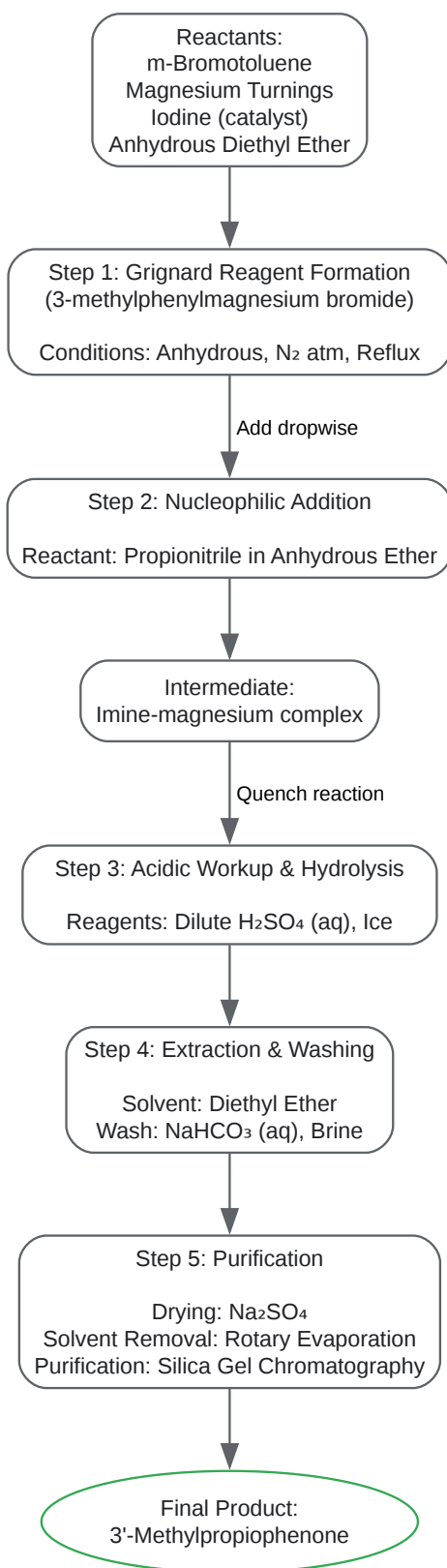
Property	Value	Source(s)
IUPAC Name	1-(3-methylphenyl)propan-1-one	[2][3]
Synonyms	m-Methylpropiophenone, 1-(m-Tolyl)propan-1-one	[2]
CAS Number	51772-30-6	[3]
Molecular Formula	C ₁₀ H ₁₂ O	[3][4]
Molecular Weight	148.20 g/mol	[2][3]
Physical Form	Liquid	
Normal Boiling Point	513.73 K (240.58 °C) (Joback Calculated)	[5]
Normal Melting Point	291.33 K (18.18 °C) (Joback Calculated)	[5]
InChI Key	QHVNQIJBHWOZRJ-UHFFFAOYSA-N	[3]

Synthesis Protocol: Grignard Reaction

While several synthetic routes exist, including Friedel-Crafts acylation, a highly effective and regioselective method for preparing **3'-Methylpropiophenone** is the Grignard reaction. This pathway involves the reaction of a Grignard reagent, specifically 3-methylphenylmagnesium bromide, with propionitrile, followed by acidic hydrolysis. This method is preferred over Friedel-Crafts acylation of toluene, as the latter can produce a mixture of ortho- and para- isomers due to the directing effect of the methyl group, complicating purification.[6]

The Grignard approach ensures the propanoyl group is introduced specifically at the desired meta-position relative to the methyl group.

Synthesis Workflow Diagram



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Figure 2: Grignard Synthesis Workflow for **3'-Methylpropiophenone**

Detailed Experimental Protocol

This protocol is adapted from established procedures for Grignard synthesis.

Materials:

- m-Bromotoluene
- Magnesium turnings
- Iodine (a few crystals)
- Propionitrile
- Anhydrous diethyl ether
- Dilute sulfuric acid
- Saturated aqueous sodium bicarbonate
- Saturated brine
- Anhydrous sodium sulfate

Procedure:

- Grignard Reagent Formation:
 - Rationale: This is the critical step where the organometallic nucleophile is generated. All glassware must be rigorously dried to prevent moisture from quenching the highly reactive Grignard reagent.
 - To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq) and a few crystals of iodine.
 - Causality: The iodine serves as an activator, etching the passivating magnesium oxide layer on the turnings to expose fresh magnesium metal, thereby initiating the reaction.

- Add a small portion of anhydrous diethyl ether.
- In the dropping funnel, prepare a solution of m-bromotoluene (1.0 eq) in anhydrous diethyl ether. Add a small amount of this solution to the flask. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.
- Once initiated, add the remaining m-bromotoluene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Propionitrile:
 - Rationale: The carbon of the nitrile group is electrophilic and is attacked by the nucleophilic carbon of the Grignard reagent.
 - Cool the Grignard solution to room temperature.
 - Add a solution of propionitrile (0.9 eq) in anhydrous diethyl ether dropwise via the dropping funnel. An exothermic reaction will occur. Control the rate of addition to maintain a gentle reflux.
 - After the addition is complete, stir the mixture at room temperature for 1-2 hours.
- Hydrolysis and Work-up:
 - Rationale: The intermediate imine-magnesium complex is hydrolyzed under acidic conditions to yield the final ketone product.
 - Cool the reaction mixture in an ice bath. Slowly and carefully add cold, dilute sulfuric acid to quench the reaction and hydrolyze the intermediate.
 - Transfer the mixture to a separatory funnel. The desired product will be in the organic (ether) layer. Separate the layers.
 - Extract the aqueous layer with diethyl ether (2x).
- Purification:

- Rationale: Washing removes unreacted acid and other inorganic impurities.
- Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to neutralize any remaining acid), water, and finally, saturated brine (to aid in phase separation).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude oil can be purified by silica gel column chromatography to yield pure **3'-Methylpropiophenone**.[\[7\]](#)

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. The data presented here are representative of the expected spectral features for **3'-Methylpropiophenone**.[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Technique	Data and Interpretation
¹ H NMR	~7.7 ppm (m, 2H): Aromatic protons ortho to the carbonyl group. ~7.3 ppm (m, 2H): Remaining aromatic protons. 2.97 ppm (q, 2H, J ≈ 7.2 Hz): Methylene protons (-C(=O)-CH ₂ -) adjacent to the carbonyl and a methyl group. 2.40 ppm (s, 3H): Protons of the aryl methyl group (-Ar-CH ₃). 1.20 ppm (t, 3H, J ≈ 7.2 Hz): Terminal methyl protons (-CH ₂ -CH ₃).
IR (Infrared)	~3050-3000 cm ⁻¹ : Aromatic C-H stretching. ~2980-2870 cm ⁻¹ : Aliphatic C-H stretching. ~1685 cm ⁻¹ : Strong, characteristic C=O stretching of the aryl ketone. ~1600, 1450 cm ⁻¹ : Aromatic C=C stretching.
MS (Mass Spec.)	m/z 148 (M ⁺): Molecular ion peak, corresponding to the molecular weight. m/z 119: Loss of the ethyl group (•CH ₂ CH ₃), a common fragmentation pattern for propiophenones. m/z 91: Fragment corresponding to the tolyl group ([C ₇ H ₇] ⁺).

Reactivity and Applications

The chemical reactivity of **3'-Methylpropiophenone** is centered on its two primary functional groups: the ketone and the substituted aromatic ring.

- Carbonyl Group Reactivity:** The ketone can undergo reduction to form the corresponding secondary alcohol, 1-(3-methylphenyl)propan-1-ol. It can also serve as an electrophile in reactions with various nucleophiles.
- Aromatic Ring Reactivity:** The aromatic ring can undergo further electrophilic aromatic substitution. The existing acyl and methyl groups will influence the position of new substituents.

- Alpha-Halogenation: A particularly useful reaction is the bromination at the alpha-position to the carbonyl group, yielding 2-bromo-**3'-methylpropiophenone**.^{[11][12]} This derivative is a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical research.^[13]

Due to its versatile reactivity, **3'-Methylpropiophenone** is a key intermediate in organic synthesis. It is utilized in the production of certain pharmaceuticals and contributes to the creation of unique scents in the fragrance industry, where it can impart sweet, floral, and balsamic notes.^[1]

Safety and Handling

3'-Methylpropiophenone is classified as an irritant.^[2] GHS hazard statements indicate it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.^[14] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

3'-Methylpropiophenone is a structurally distinct aromatic ketone with significant utility in applied chemistry. Its regioselective synthesis via the Grignard pathway provides a reliable method for its production, avoiding the isomeric mixtures common to other methods. The combination of NMR, IR, and mass spectrometry provides a robust framework for its structural confirmation. Its reactivity makes it a valuable precursor for creating more complex molecules, cementing its role as an important intermediate in both the pharmaceutical and fragrance sectors.

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